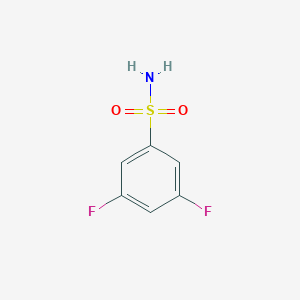

3,5-Difluorobenzènesulfonamide

Vue d'ensemble

Description

Le 3,5-Difluorobenzènesulfonamide est un composé organique appartenant à la classe des benzènesulfonamides. Ces composés sont caractérisés par un groupe sulfonamide qui est lié par liaison S à un cycle benzénique. La formule moléculaire du this compound est C6H5F2NO2S, et il a un poids moléculaire de 193,17 g/mol . Ce composé est connu pour son rôle d'inhibiteur de l'anhydrase carbonique, ce qui le rend important dans diverses applications scientifiques et industrielles .

Applications De Recherche Scientifique

3,5-Difluorobenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

Medicine: Potential therapeutic agent due to its enzyme inhibition properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

The primary target of 3,5-Difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant .

Analyse Biochimique

Biochemical Properties

3,5-Difluorobenzenesulfonamide interacts with the enzyme carbonic anhydrase I, forming a 1:1 complex . This interaction inhibits the activity of the enzyme, which plays a crucial role in maintaining acid-base balance in the body .

Cellular Effects

As a carbonic anhydrase inhibitor, it can be inferred that it may influence cellular pH regulation and ion transport processes, given the role of carbonic anhydrase in these cellular functions .

Molecular Mechanism

3,5-Difluorobenzenesulfonamide exerts its effects at the molecular level by binding to carbonic anhydrase I and inhibiting its activity . This interaction disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction catalyzed by carbonic anhydrase .

Metabolic Pathways

Given its role as a carbonic anhydrase inhibitor, it may influence the bicarbonate buffer system and related metabolic pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 3,5-Difluorobenzènesulfonamide implique généralement la réaction du chlorure de 3,5-difluorobenzènesulfonyle avec de l'ammoniac ou une amine dans des conditions contrôlées. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le chloroforme, et la température est maintenue à un niveau bas pour éviter la décomposition .

Méthodes de production industrielle : Dans un environnement industriel, la production de this compound peut impliquer des réactions à grande échelle utilisant des équipements automatisés pour garantir la cohérence et la pureté. Le processus comprend la purification du produit final par des techniques de recristallisation ou de chromatographie pour atteindre la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : Le 3,5-Difluorobenzènesulfonamide subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de fluor sur le cycle benzénique peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le groupe sulfonamide peut participer à des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.

Réactifs et conditions courantes :

Réactions de substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles sont couramment utilisés.

Réactions d'oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.

Réactions de réduction : Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers benzènesulfonamides substitués et leurs dérivés, qui peuvent être utilisés dans différentes applications .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme élément de construction dans la synthèse de molécules plus complexes.

Biologie : Agit comme un inhibiteur de l'anhydrase carbonique, une enzyme impliquée dans divers processus physiologiques.

Médecine : Agent thérapeutique potentiel en raison de ses propriétés d'inhibition enzymatique.

Industrie : Utilisé dans la production de produits chimiques et de produits pharmaceutiques spécialisés.

5. Mécanisme d'action

Le principal mécanisme d'action du this compound implique l'inhibition des enzymes de l'anhydrase carbonique. Il se lie au site actif de l'enzyme, formant un complexe 1:1, ce qui empêche l'enzyme de catalyser la conversion du dioxyde de carbone en bicarbonate et vice versa. Cette inhibition peut affecter divers processus physiologiques, notamment la respiration et l'équilibre acido-basique .

Composés similaires :

- Benzènesulfonamide

- 4-Fluorobenzènesulfonamide

- 2,3,5,6-Tétrafluorobenzènesulfonamide

Comparaison : Le this compound est unique en raison de la présence de deux atomes de fluor aux positions 3 et 5 sur le cycle benzénique. Cette caractéristique structurale améliore son affinité de liaison aux enzymes de l'anhydrase carbonique par rapport aux autres benzènesulfonamides. De plus, les atomes de fluor contribuent à la stabilité et à la réactivité du composé, ce qui en fait un intermédiaire précieux dans diverses synthèses chimiques .

Comparaison Avec Des Composés Similaires

- Benzenesulfonamide

- 4-Fluorobenzenesulfonamide

- 2,3,5,6-Tetrafluorobenzenesulfonamide

Comparison: 3,5-Difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring. This structural feature enhances its binding affinity to carbonic anhydrase enzymes compared to other benzenesulfonamides. Additionally, the fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Propriétés

IUPAC Name |

3,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQPOVUFDWKPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332219 | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140480-89-3 | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140480893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIFLUOROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTI28JEB8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,5-Difluorobenzenesulfonamide interact with its target and what are the downstream effects?

A1: 3,5-Difluorobenzenesulfonamide acts as an inhibitor of carbonic anhydrase, specifically human carbonic anhydrase I. [] It binds to the enzyme in a 1:1 complex, forming an anion in the bound state. [] While the aromatic ring of the inhibitor experiences rapid rotation within the complex, there's evidence of interaction with the aromatic ring of Phenylalanine-91 within the enzyme. [] This interaction is strong enough to produce a noticeable Nuclear Overhauser Effect (NOE) in Fluorine-19 Nuclear Magnetic Resonance (NMR) studies. [] Furthermore, fluorination of the inhibitor enhances its binding affinity to the enzyme. []

Q2: Can 3,5-Difluorobenzenesulfonamide be used to improve the performance of perovskite solar cells?

A2: Yes, research indicates that 3,5-Difluorobenzenesulfonamide can be applied as an interface modifier between the perovskite layer and the spiro-OMeTAD hole transport layer in conventional perovskite solar cells. [] The molecule exhibits a "two-birds-with-one-stone" functionality by passivating undercoordinated lead (Pb2+)-related surface defects through coordination via its S=O group. [] Simultaneously, it strengthens the perovskite/HTL interface contact via F–π interactions, thereby enhancing hole extraction. [] This dual functionality leads to improved efficiency and stability in perovskite solar cells. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.